molecular formula C16H17F2N5O2 B6751271 1-[5-(3,5-Difluorophenyl)-2-methylpyrazol-3-yl]-3-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]urea

1-[5-(3,5-Difluorophenyl)-2-methylpyrazol-3-yl]-3-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]urea

Cat. No.: B6751271
M. Wt: 349.34 g/mol
InChI Key: FJJBXBJOPOWKGV-UHFFFAOYSA-N
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Description

1-[5-(3,5-Difluorophenyl)-2-methylpyrazol-3-yl]-3-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a difluorophenyl group and a methyl group, as well as an oxazoline ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-[5-(3,5-Difluorophenyl)-2-methylpyrazol-3-yl]-3-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]urea typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a halogenation reaction, where a suitable precursor is treated with a fluorinating agent.

    Formation of the Oxazoline Ring: The oxazoline ring can be synthesized by reacting an amino alcohol with a carboxylic acid derivative, followed by cyclization.

    Coupling of the Pyrazole and Oxazoline Rings: The final step involves coupling the pyrazole and oxazoline rings through a urea linkage, which can be achieved by reacting the appropriate intermediates with a urea derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[5-(3,5-Difluorophenyl)-2-methylpyrazol-3-yl]-3-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]urea can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or oxazoline rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the compound into its constituent parts.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-(3,5-Difluorophenyl)-2-methylpyrazol-3-yl]-3-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]urea has several scientific research applications:

    Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals due to its potential biological activity. It may be investigated for its effects on various biological targets, including enzymes and receptors.

    Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

    Chemical Biology: The compound can be used as a tool in chemical biology studies to investigate the mechanisms of biological processes and interactions.

    Agricultural Chemistry: The compound may have applications in the development of new agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of 1-[5-(3,5-Difluorophenyl)-2-methylpyrazol-3-yl]-3-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being investigated.

Comparison with Similar Compounds

1-[5-(3,5-Difluorophenyl)-2-methylpyrazol-3-yl]-3-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]urea can be compared with other similar compounds, such as:

    1-[5-(3,5-Difluorophenyl)-2-methylpyrazol-3-yl]-3-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]thiourea: This compound has a thiourea linkage instead of a urea linkage, which may result in different chemical and biological properties.

    1-[5-(3,5-Difluorophenyl)-2-methylpyrazol-3-yl]-3-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate: This compound has a carbamate linkage, which may affect its reactivity and interactions with biological targets.

    1-[5-(3,5-Difluorophenyl)-2-methylpyrazol-3-yl]-3-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]amide: This compound has an amide linkage, which may influence its stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it a valuable compound for various research applications.

Properties

IUPAC Name

1-[5-(3,5-difluorophenyl)-2-methylpyrazol-3-yl]-3-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O2/c1-9-3-13(25-22-9)8-19-16(24)20-15-7-14(21-23(15)2)10-4-11(17)6-12(18)5-10/h4-7,13H,3,8H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJBXBJOPOWKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1)CNC(=O)NC2=CC(=NN2C)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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